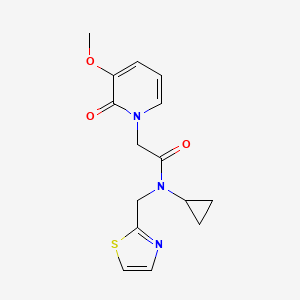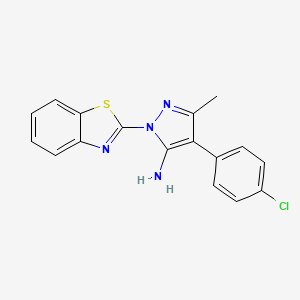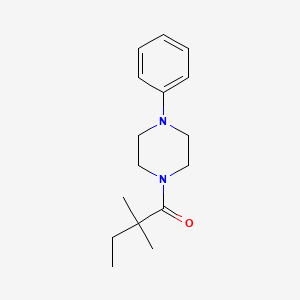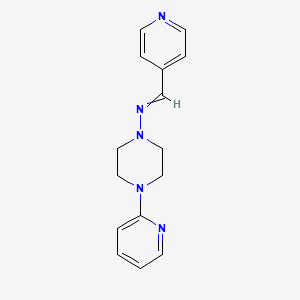![molecular formula C17H26N4O2 B5580554 N-[(5-isobutyl-3-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide](/img/structure/B5580554.png)
N-[(5-isobutyl-3-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-isobutyl-3-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide is a useful research compound. Its molecular formula is C17H26N4O2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.20557608 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotective Agents and AMPA Receptor Antagonists
AMPA Receptor Antagonists in Stroke and Neurological Conditions
AMPA receptor antagonists have been explored for their potential in treating acute ischemic stroke and other conditions of acute neuronal degeneration. YM90K, a selective and competitive α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptor antagonist, exhibited neuroprotective properties and was studied for intravenous treatment of stroke. It demonstrated safety and pharmacokinetic profiles compatible with clinical use, suggesting potential therapeutic applications in neurological conditions (Umemura et al., 1997).
Antiepileptic Research
Adjunctive Perampanel for Refractory Partial-Onset Seizures
The noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor antagonist, perampanel, was evaluated for its efficacy and safety when added to antiepileptic drugs in the treatment of drug-resistant partial-onset seizures. The study found that once-daily adjunctive perampanel at doses of 8 and 12 mg improved seizure control, indicating its potential as a treatment option for patients with uncontrolled partial-onset seizures (French et al., 2012).
Alzheimer's Disease
AMPA Potentiator Treatment for Cognitive Deficits
The efficacy and safety of positive α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid modulators were investigated in patients with mild to moderate Alzheimer's disease. Although the primary outcome measure did not show statistically significant improvement, this line of research suggests ongoing interest in targeting AMPA receptors to address cognitive deficits in Alzheimer's disease (Chappell et al., 2007).
Ethylene Glycol Poisoning Treatment
Treatment Without Hemodialysis
Fomepizole (4-methylpyrazole) has been used in the treatment of ethylene glycol toxicity, demonstrating that it can avert the need for intravenous ethanol infusion and hemodialysis, thereby reducing treatment costs and intensive care monitoring duration. This highlights the application of specific antidotes in acute poisoning cases, emphasizing the importance of targeted therapeutic strategies (Boyer et al., 2001).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-11(2)8-15-9-14(20-23-15)10-19-17(22)13(5)21-7-6-18-16(21)12(3)4/h6-7,9,11-13H,8,10H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLPNXRWLLWCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)CNC(=O)C(C)N2C=CN=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-4,6-dimethyl-2-[(3-methylbenzyl)thio]nicotinonitrile](/img/structure/B5580475.png)
![5-(2,4-dichlorophenyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5580480.png)
![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5580490.png)

![(4aR*,8aR*)-2-(methylsulfonyl)-7-[(5-propyl-2-furyl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5580509.png)
![(3aS*,7aR*)-2-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]carbonyl}-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5580513.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5580527.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5580537.png)
![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5580538.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide hydrochloride](/img/structure/B5580556.png)
![4-{[(2-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5580561.png)
